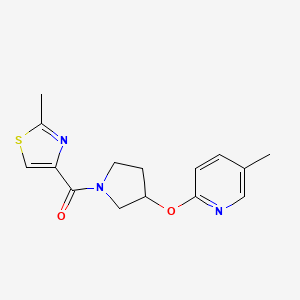![molecular formula C23H22N4O5S2 B2486071 4-(2-((3-(3,4-Dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide CAS No. 877656-11-6](/img/structure/B2486071.png)
4-(2-((3-(3,4-Dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The detailed introduction of this compound involves understanding its core structure, which belongs to the class of thienopyrimidin derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial and antiviral properties. The molecule's complexity, including the thieno[3,2-d]pyrimidin core and dimethoxyphenyl groups, suggests its potential for biological relevance.
Synthesis Analysis
The synthesis of related thienopyrimidin compounds involves multiple steps, starting from basic precursors like cyano acetamide and various aldehydes to form intermediates, which are then further reacted to form the desired compound. For example, Talupur et al. (2021) described a synthesis process involving the condensation of dimethoxybenzaldehyde with aminothiophene-2-carboxamide to form intermediate compounds, which are then subjected to further reactions to synthesize target molecules with antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021).
Molecular Structure Analysis
The molecular structure of thienopyrimidin derivatives is characterized by the presence of a thiophene ring fused with a pyrimidinone structure, which is further modified with various functional groups to achieve desired properties. Elmuradov et al. (2011) synthesized derivatives by reacting thienopyrimidinones with aromatic aldehydes, highlighting the structural versatility of these compounds (Elmuradov, Bozorov, & Shakhidoyatov, 2011).
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The compound and its derivatives are key in synthesizing novel heterocyclic compounds with potential pharmacological applications. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities. These compounds have been evaluated as COX-1/COX-2 inhibitors, displaying high inhibitory activity on COX-2 selectivity, comparable to sodium diclofenac, a standard drug used for reference (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Evaluation
Another research application involves the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides derivatives. These studies aim to develop compounds with enhanced antimicrobial properties by modifying the chemical structure to target specific microbial enzymes or pathways (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Anti-inflammatory Activities
Similarly, the synthesis and antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings have been explored. Using 2-chloro-6-ethoxy-4-acetylpyridine as starting material, these studies aim to develop compounds that offer good antibacterial and antifungal activities, highlighting the potential for new therapeutic agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
The compound's derivatives have been evaluated as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in the folate pathway, which is a target for cancer chemotherapy. Compounds based on the thieno[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activities against human TS and DHFR, indicating their potential as cancer therapeutic agents (Gangjee, Qiu, Li, & Kisliuk, 2008).
Propiedades
IUPAC Name |
4-[[2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S2/c1-31-17-8-7-15(11-18(17)32-2)27-22(30)20-16(9-10-33-20)26-23(27)34-12-19(28)25-14-5-3-13(4-6-14)21(24)29/h3-8,11H,9-10,12H2,1-2H3,(H2,24,29)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDBXYELOJSQGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((3-(3,4-Dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-chloro-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2485991.png)
![2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2485992.png)
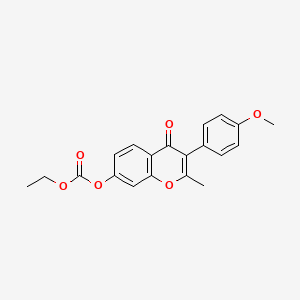

![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2485998.png)
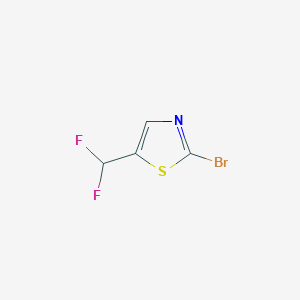
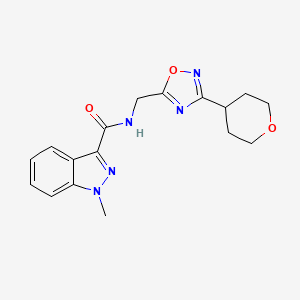
![2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2486005.png)
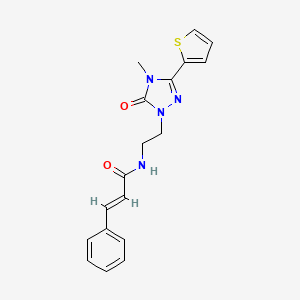
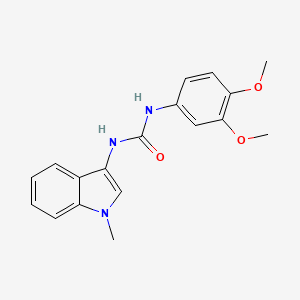
![4-(2-{[4-(4-ethylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B2486008.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B2486010.png)
